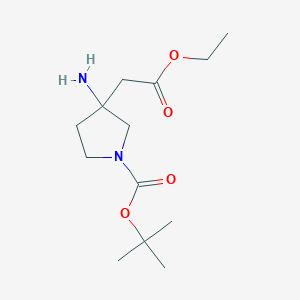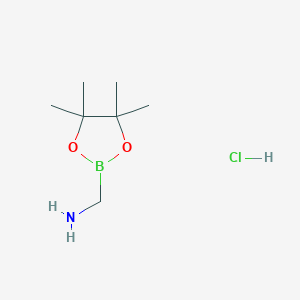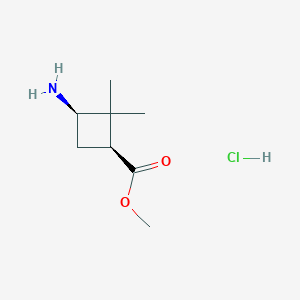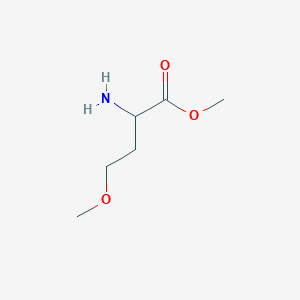
(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride
Übersicht
Beschreibung
“(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride” is a chemical compound with the CAS Number: 90345-25-8 . It has a molecular weight of 211.09 g/mol . The compound is known for its numerous applications in the fields of chemistry and biology.
Physical And Chemical Properties Analysis
This compound appears as a light yellow solid . The compound’s IUPAC name is 2-amino-1-(4-pyridinyl)ethanol dihydrochloride .Wissenschaftliche Forschungsanwendungen
Complexation Studies in Chemistry
Mardani et al. (2019) investigated the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and its complexation with copper(II) and cadmium(II) ions. This study highlighted the potential of derivatives of (S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride as ligands in metal complexes, which could be relevant in the development of new materials or catalysts (Mardani, Hakimi, Moeini, & Mohr, 2019).
Asymmetric Synthesis
Duquette et al. (2003) described a scalable process for the asymmetric synthesis of (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride. This research is significant for the field of asymmetric synthesis, which is crucial in the production of chiral compounds used in pharmaceuticals and other industries (Duquette, Zhang, Zhu, & Reeves, 2003).
Ligand Synthesis and Metal Complexation
Keypour et al. (2015) synthesized unsymmetrical tripodal amines, including derivatives of (S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride, and explored their complexation with Cu(II) ions. This study contributes to understanding how the structural variations in ligands affect the properties and coordination behavior of metal complexes, which is valuable in coordination chemistry and catalysis (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).
Antimicrobial Studies
Patel and Agravat (2007) conducted synthesis and microbial studies on new pyridine derivatives, including 2-(Pyridin-2-yl)ethanol. This research contributes to the development of new antimicrobial agents, which is significant in addressing the global challenge of antibiotic resistance (Patel & Agravat, 2007).
Chemoenzymatic Route in Medicinal Chemistry
Perrone et al. (2006) described a chemoenzymatic route to produce optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a component of beta3-adrenergic receptor agonists. This research is important for the synthesis of biologically active compounds in medicinal chemistry (Perrone, Santandrea, Giorgio, Bleve, Scilimati, & Tortorella, 2006).
Polymer Chemistry Application
Elladiou and Patrickios (2012) explored the use of 2-(Pyridin-2-yl)ethanol as a protecting group for carboxylic acids in polymer chemistry. This research is relevant for developing new polymer materials with specific functional groups that can be selectively removed (Elladiou & Patrickios, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-pyridin-4-ylethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-1-3-9-4-2-6;;/h1-4,7,10H,5,8H2;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAMHJAZOJEAEP-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@@H](CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B3117555.png)


![N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3117578.png)






![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))](/img/structure/B3117651.png)

